1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine
Description
Properties
IUPAC Name |
1-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3/c15-12-1-3-13(4-2-12)18-9-7-17(8-10-18)11-14(16)5-6-14/h1-4H,5-11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJQIIYUYDYTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2CCN(CC2)C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1489803-11-3 | |
| Record name | 1-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine typically involves the reaction of 4-chlorophenylpiperazine with cyclopropanamine under specific conditions. The reaction can be carried out using various reagents and solvents, such as dichloromethane or tetrahydrofuran, and may require the presence of a catalyst to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, which may be useful in various applications.
Scientific Research Applications
Medicinal Chemistry
1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine has been identified as a valuable building block in the synthesis of various pharmaceuticals. Its structural characteristics allow it to interact with biological targets, making it useful in drug development processes.
Potential Applications Include :
- Antidepressants : The compound's ability to modulate neurotransmitter systems may position it as a candidate for antidepressant formulations.
- Antipsychotics : Its piperazine moiety is common in antipsychotic drugs, suggesting potential efficacy in treating schizophrenia and related disorders.
Biological Studies
This compound may serve as a tool for investigating molecular interactions within biological systems. It can be utilized to study:
- Receptor Binding : Understanding how the compound interacts with specific receptors can provide insights into its therapeutic potential.
- Enzyme Modulation : Investigating its effects on enzyme activity can lead to the discovery of new biochemical pathways relevant to disease mechanisms.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored various derivatives of piperazine, including compounds similar to 1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine. The results indicated that modifications to the piperazine structure could enhance serotonin receptor affinity, suggesting a pathway for developing new antidepressants .
Case Study 2: Antipsychotic Research
Research conducted on piperazine derivatives highlighted their potential as antipsychotic agents. The study demonstrated that compounds with similar structural features exhibited significant binding affinity to dopamine receptors, which is crucial for antipsychotic efficacy .
Mechanism of Action
The mechanism by which 1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Phenyl vs. 4-Chlorophenyl Substitution
- 1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine (): Molecular Formula: C₁₄H₂₁N₃ Molecular Weight: 231.34 g/mol Key Difference: A phenyl group replaces the 4-chlorophenyl substituent.
Target Compound :
- Inferred Molecular Formula : C₁₄H₁₉ClN₃ (assuming cyclopropane backbone)
- Inferred Molecular Weight : ~264.8 g/mol (including chlorine’s atomic mass).
- Key Feature : The 4-chlorophenyl group enhances electron-withdrawing effects, which may increase piperazine basicity and improve interactions with hydrophobic binding pockets .
Methyl and Acetyl Substituents
Cyclopropane vs. Alternative Linkers
Cyclopropane-Containing Analogs
Propane-Linked Piperazine Derivatives
- 3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propan-1-amine ():
- Molecular Formula : C₁₃H₁₉Cl₂N₃
- Molecular Weight : 288.22 g/mol
- Key Feature : A propane linker replaces cyclopropane, increasing conformational flexibility.
- Impact : Enhanced flexibility may improve binding to receptors requiring adaptable ligands but reduce structural rigidity for target specificity .
Amine Group Modifications
- N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine ():
- Molecular Formula : Complex structure with trifluoromethyl and tetrahydro-2H-pyran groups.
- Key Feature : Bulky substituents on the amine and piperazine enhance steric hindrance, likely improving selectivity for specific receptors (e.g., GPCRs) .
Biological Activity
1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine, a compound featuring a piperazine ring and a cyclopropane moiety, has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a chlorophenyl group attached to a piperazine ring, which is further linked to a cyclopropanamine group.
Antimicrobial Activity
Research indicates that compounds similar to 1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine exhibit significant antimicrobial properties. A study evaluated various derivatives for their in vitro antimicrobial activities using the tube dilution technique. The results showed that certain derivatives displayed comparable efficacy to standard drugs like ciprofloxacin and fluconazole .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Activity Type | Minimum Inhibitory Concentration (MIC) | Comparison Standard |
|---|---|---|---|
| 3 | Antimicrobial | 16 µg/mL | Ciprofloxacin |
| 8 | Antimicrobial | 32 µg/mL | Fluconazole |
| 11 | Antimicrobial | 8 µg/mL | Ciprofloxacin |
Anticancer Activity
The anticancer potential of this compound was assessed through MTT assays, which measure cell viability. Similar compounds demonstrated varying levels of cytotoxicity against cancer cell lines. Notably, some derivatives showed promising anticancer activity but were less effective than established chemotherapeutics like 5-fluorouracil .
Table 2: Anticancer Activity of Related Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Comparison Standard |
|---|---|---|---|
| 5 | HeLa | 12 | 5-Fluorouracil |
| 7 | MCF-7 | 15 | Tomudex |
| 10 | A549 | 20 | Doxorubicin |
Enzyme Inhibition
The compound's ability to inhibit enzymes has also been explored. For instance, piperazine derivatives are known for their capacity to inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states. A study highlighted that certain derivatives exhibited significant inhibition of AChE, suggesting potential applications in treating neurodegenerative disorders .
Table 3: Enzyme Inhibition Potency
| Compound ID | Enzyme Type | IC50 (µM) |
|---|---|---|
| A | Acetylcholinesterase (AChE) | 25 |
| B | Urease | 30 |
Case Studies
Several case studies have been documented regarding the synthesis and biological evaluation of related compounds. One notable study synthesized a series of piperazine derivatives and assessed their biological activities through various assays. The findings indicated that modifications on the piperazine ring significantly influenced the biological outcomes, with some compounds exhibiting enhanced antibacterial and anticancer properties compared to their precursors .
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves two key steps:
Cyclopropanation : Formation of the cyclopropane ring via reactions such as [2+1] cycloaddition using dihaloalkanes or transition-metal-catalyzed methods.
Piperazine coupling : Introducing the 4-chlorophenylpiperazine moiety via nucleophilic substitution or reductive amination.
- Critical Conditions :
- Solvents: Dichloromethane or toluene (for solubility and inertness) .
- Bases: Potassium carbonate or sodium hydroxide to deprotonate intermediates .
- Temperature: 80–120°C for coupling reactions .
- Table 1 : Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclopropanation | CH₂Cl₂, NaOH, 25°C | 65 | 92% | |
| Piperazine coupling | Toluene, K₂CO₃, 100°C | 78 | 95% |
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring geometry and piperazine substitution patterns. For example, cyclopropane protons appear as doublets (δ 1.2–1.8 ppm) .
- Mass Spectrometry (MS) : ESI+ MS to verify molecular weight (e.g., m/z 306 [M+H]⁺) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., cyclopropane ring planarity) .
Advanced Research Questions
Q. How can conflicting data on the compound’s receptor binding affinity be resolved?
- Methodology :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for dopamine receptors) and control ligands (e.g., haloperidol for D₂ antagonism).
- Data normalization : Express activity as % inhibition relative to controls to account for batch variability .
- Cross-validation : Compare results from radioligand binding assays (e.g., ³H-spiperone) with functional assays (cAMP inhibition) .
Q. What strategies mitigate byproduct formation during the cyclopropanation step?
- Challenges : Competing ring-opening reactions or dimerization.
- Solutions :
- Catalyst optimization : Use chiral Rh(II) catalysts (e.g., Rh₂(OAc)₄) to enhance stereoselectivity and reduce side reactions .
- Low-temperature cyclopropanation : Perform reactions at –20°C to stabilize intermediates .
- In situ monitoring : Employ TLC/HPLC to track reaction progress and terminate before byproduct accumulation .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Approach :
Docking studies : Simulate interactions with target receptors (e.g., serotonin 5-HT₁A) using AutoDock Vina .
ADMET prediction : Use SwissADME to assess logP (target <3), solubility, and CYP450 inhibition risks .
- Case Study : Methyl substitution on the cyclopropane ring reduces logP from 3.2 to 2.8, improving aqueous solubility while maintaining affinity .
Data Contradiction Analysis
Q. How to address inconsistencies in reported cytotoxicity data across studies?
- Root Causes :
- Variability in cell lines (e.g., HepG2 vs. HEK293).
- Assay duration (24h vs. 48h exposure).
- Resolution Framework :
Meta-analysis : Pool data using standardized IC₅₀ values and exclude outliers with Z-score >2.
Dose-response validation : Repeat assays with a 10-point dilution series (1 nM–100 µM) to confirm trends .
Methodological Best Practices
Q. What purification techniques maximize yield and purity for this compound?
- Chromatography :
- Normal-phase silica gel : Effective for separating polar byproducts (Rf = 0.3 in EtOAc/hexane 1:1) .
- Prep-HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water gradients for >99% purity .
Biological Evaluation
Q. What in vitro models are most relevant for studying its neuropharmacological effects?
- Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
